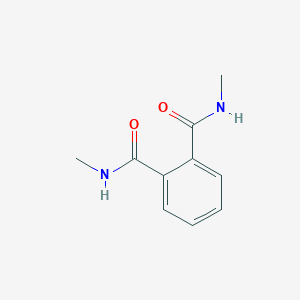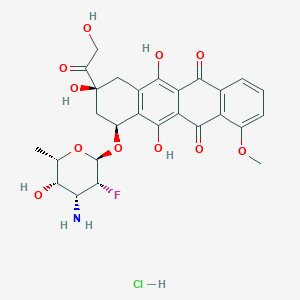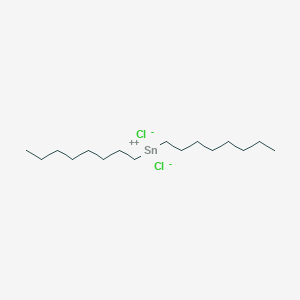
Benzylidenaceton
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzylideneacetone involves several methods, including the aldol condensation of benzaldehyde and acetone, a fundamental reaction in organic chemistry. This process is catalyzed by bases or acids and can be optimized under different conditions to achieve high yields of benzylideneacetone. For instance, a study by Xiu (2001) discussed the synthesis of benzylideneacetone using potassium fluoride on alumina as a catalyst, achieving a yield of 95.0% under optimized conditions (Xiu, 2001).
Molecular Structure Analysis
The molecular structure of benzylideneacetone has been studied through various analytical techniques, including crystallography and spectroscopy. These studies help in understanding the compound's stereochemistry, bond lengths, and angles, which are crucial for its reactivity and properties. For example, Morita et al. (2008) reported the crystallization and preliminary crystallographic analysis of benzylideneacetone synthase, providing insights into its molecular structure (Morita et al., 2008).
Chemical Reactions and Properties
Benzylideneacetone participates in various chemical reactions, including cycloadditions, hydrogenations, and as a ligand in coordination chemistry. Its reactivity is influenced by its conjugated system, making it a versatile intermediate in organic synthesis. Spogliarich et al. (1989) explored the selective hydrogenation of benzylideneacetone catalyzed by iridium diphosphine complexes, highlighting its utility in producing specific hydrogenated products (Spogliarich et al., 1989).
Wissenschaftliche Forschungsanwendungen
C6H5CH=CHCOCH3 C_6H_5CH=CHCOCH_3 C6H5CH=CHCOCH3
und hat eine Vielzahl von Anwendungen in verschiedenen wissenschaftlichen Bereichen. Nachfolgend finden Sie eine umfassende Analyse von sechs einzigartigen Anwendungen von Benzylidenaceton, die jeweils in einem eigenen Abschnitt detailliert beschrieben werden.Organische Synthese
This compound ist ein wertvolles Reagenz in der organischen Synthese. Es dient als Baustein in verschiedenen Kondensationsreaktionen, darunter die Claisen-Schmidt-Kondensation . Es wird auch bei der Synthese von heterocyclischen Verbindungen und als Vorläufer für andere komplexe organische Moleküle verwendet. Seine Rolle bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen ist entscheidend für den Aufbau neuer Moleküle für Pharmazeutika und Materialwissenschaften.
Elektrokatalyse
In der Elektrokatalyse wurde this compound hinsichtlich seines Potenzials im elektrokatalytischen Hydrierungsprozess untersucht . Dieser Prozess ist wichtig für die Herstellung verschiedener hydrierter organischer Verbindungen, die Anwendungen von Pharmazeutika bis hin zu Agrochemikalien haben.
Pharmazeutische Forschung
This compound findet aufgrund seiner biologischen Aktivität Anwendungen in der pharmazeutischen Forschung. Es wurde als Immunsuppressivum identifiziert und erhöht die Virulenz bestimmter Bakterien gegen Schädlinge . Diese Verbindung wird auch auf ihr Potenzial zur Hemmung von Enzymen wie Phospholipase A2 untersucht, die an der Vermittlung von Immunreaktionen beteiligt sind.
Materialwissenschaft
In der Materialwissenschaft wird this compound aufgrund seiner Eigenschaften als Vorläufer bei der Synthese von Polymeren und anderen Materialien verwendet. Seine Fähigkeit zur Polymerisation macht es zu einem Kandidaten für die Herstellung neuer Materialien mit den gewünschten physikalischen und chemischen Eigenschaften .
Analytische Chemie
This compound wird in der analytischen Chemie als Standard zur Kalibrierung von Instrumenten und als Reagenz in verschiedenen spektroskopischen Methoden verwendet. Seine gut definierten spektralen Eigenschaften machen es für die Verwendung in der UV-Vis-Spektroskopie und anderen analytischen Techniken zur Identifizierung und Quantifizierung anderer Substanzen geeignet .
Biochemie
In der Biochemie wurden Derivate von this compound hinsichtlich ihrer Rolle bei der Unterdrückung von Insekten-Immunreaktionen und antimikrobiellen Aktivitäten untersucht . Diese Anwendung ist besonders relevant bei der Entwicklung neuer Pestizide und dem Verständnis der biochemischen Pfade bei Insekten.
Wirkmechanismus
Target of Action
The primary target of Benzylideneacetone is the enzyme phospholipase A2 (PLA2) . PLA2 plays a crucial role in the metabolism of phospholipids, which are essential components of cell membranes. By interacting with PLA2, Benzylideneacetone can influence the structure and function of cell membranes .
Mode of Action
Benzylideneacetone acts as an inhibitor of PLA2 . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibitory effect can lead to changes in phospholipid metabolism, affecting the composition and properties of cell membranes .
Biochemical Pathways
The inhibition of PLA2 by Benzylideneacetone affects the eicosanoid synthesis pathway . Eicosanoids are signaling molecules that mediate various physiological processes, including inflammation and immune responses. By inhibiting PLA2, Benzylideneacetone can potentially influence these processes .
Result of Action
The inhibition of PLA2 by Benzylideneacetone can lead to changes in cell membrane composition and function . This can affect various cellular processes, potentially leading to changes in cell behavior. The exact effects would likely depend on the specific cell type and the physiological context.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-4-phenylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHOZHOGCMHOBV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1031626 | |
| Record name | Methyl trans-styryl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1031626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with an odor like coumarin; [Merck Index] Yellowish solid; [Acros Organics MSDS], Solid, colourless to slightly yellow crystalline solid with a sweet, pungent, creamy, floral odour | |
| Record name | trans-4-Phenyl-3-buten-2-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21636 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Benzylideneacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-Phenyl-3-buten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/805/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
262.00 °C. @ 760.00 mm Hg | |
| Record name | Benzylideneacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol) | |
| Record name | 4-Phenyl-3-buten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/805/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.009 [mmHg] | |
| Record name | trans-4-Phenyl-3-buten-2-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21636 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1896-62-4, 122-57-6 | |
| Record name | trans-4-Phenyl-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1896-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylideneacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl trans-styryl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001896624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylideneacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Buten-2-one, 4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl trans-styryl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1031626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbutenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-phenylbut-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLIDENEACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B03X40BMT5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzylideneacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
41.5 °C | |
| Record name | Benzylideneacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B49587.png)




![Benzo[ghi]fluoranthene](/img/structure/B49607.png)


